Cas no 2172429-52-4 (2-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoacetic acid)

2-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoacetic acid structure
2172429-52-4 structure
Product Name:2-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoacetic acid
CAS No:2172429-52-4
MF:C26H30N2O5
MW:450.526807308197
CID:5922782
PubChem ID:165511184
Update Time:2025-06-22

2-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoacetic acid
    • 2-[3-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid
    • 2172429-52-4
    • EN300-1559535
    • Inchi: 1S/C26H30N2O5/c29-24(27-15-25(30)31)14-23(17-8-2-1-3-9-17)28-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,27,29)(H,28,32)(H,30,31)
    • InChI Key: NKWOJLLTMQEOOY-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(CC(NCC(=O)O)=O)C1CCCCC1)=O

Computed Properties

  • Exact Mass: 450.21547206g/mol
  • Monoisotopic Mass: 450.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 9
  • Complexity: 670
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 105Ų

2-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoacetic acid Pricemore >>

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Additional information on 2-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoacetic acid

Introduction to 2-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoacetic Acid (CAS No. 2172429-52-4)

2-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoacetic acid, identified by its CAS number 2172429-52-4, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This molecule, characterized by its intricate structure, combines a cyclohexyl group with a fluorenylmethoxycarbonyl (Fmoc) protected amino group, making it a promising candidate for various biochemical applications.

The structural motif of 2-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoacetic acid incorporates elements that are highly relevant to modern drug discovery and development. The presence of the Fmoc group is particularly noteworthy, as it is commonly employed in peptide synthesis to protect amino groups during solid-phase peptide manufacturing. This protective group ensures controlled reactivity, allowing for precise modifications and subsequent functionalization, which is critical in the design of novel therapeutic agents.

Furthermore, the compound’s backbone features a propanamidoacetic acid moiety, which introduces both amide and carboxylic acid functionalities. These functional groups are integral to the molecule’s ability to interact with biological targets, such as enzymes and receptors. The amide bond, in particular, is a ubiquitous structural element in proteins and peptides, making it an attractive feature for designing molecules that can modulate biological pathways.

In recent years, there has been growing interest in the development of advanced chemical tools for medicinal chemistry research. 2-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoacetic acid stands out as a versatile building block that can be utilized to construct more complex molecules with tailored properties. Its unique structural features make it suitable for applications in fragment-based drug design, where small molecules are used as starting points to identify lead compounds for further optimization.

The cyclohexyl group in the molecule contributes to its steric properties, influencing how it may bind to biological targets. Steric hindrance can be both a challenge and an opportunity in drug design; while it may prevent unwanted interactions, it can also enhance binding affinity by creating a more specific fit with the target site. The fluorenylmethoxycarbonyl (Fmoc) group further enhances the compound’s utility by providing a stable handle for chemical modifications, allowing researchers to explore diverse chemical space efficiently.

Current research in medicinal chemistry increasingly emphasizes the importance of structure-based drug design, leveraging computational methods and high-throughput screening to identify promising candidates. 2-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoacetic acid exemplifies how well-designed molecular scaffolds can facilitate this process. Its combination of protective groups and functional moieties makes it an ideal candidate for generating libraries of compounds that can be screened for biological activity.

One particularly exciting application of this compound is in the field of protease inhibition. Proteases are enzymes that play crucial roles in many biological processes, including signal transduction and metabolic pathways. Inhibiting specific proteases has been a successful strategy for developing drugs targeting diseases such as cancer and inflammation. The amide and carboxylic acid functionalities in 2-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoacetic acid provide multiple interaction points with protease active sites, making it a potential lead compound for designing selective inhibitors.

Another area where this compound shows promise is in the development of chimeric molecules that combine properties from different structural motifs. By integrating elements from natural products and synthetic scaffolds, researchers can create novel compounds with enhanced efficacy and reduced toxicity. The versatility of 2-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoacetic acid makes it an excellent candidate for such hybridization strategies.

The Fmoc group also lends itself to post-synthetic modifications, allowing researchers to introduce diverse functional groups at specific positions along the molecular chain. This flexibility is particularly valuable in drug discovery pipelines where iterative optimization is often required to achieve desired pharmacological properties. The ability to modify the fluorenylmethoxycarbonyl protected amino group provides a controlled pathway for introducing new chemical entities without disrupting the core structure of the molecule.

In conclusion, 2 - 3 - cyclohexyl - 3 - {(( 9 H - fluorenyl - 9 - ylmethoxycarbonyl ) amino ) propanamidoacetic acid ( CAS no . 2172429 - 52 - 4 ) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile functionalization capabilities make it a valuable tool for drug discovery and development. As research continues to evolve, compounds like this will play an increasingly important role in addressing complex biological challenges and improving patient outcomes.

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